2,9-Dinitroanthracene
CAS No.: 234076-75-6
Cat. No.: VC7960850
Molecular Formula: C14H8N2O4
Molecular Weight: 268.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 234076-75-6 |
---|---|
Molecular Formula | C14H8N2O4 |
Molecular Weight | 268.22 g/mol |
IUPAC Name | 2,9-dinitroanthracene |
Standard InChI | InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H |
Standard InChI Key | KZKKCRIBUXLWCS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Physico-Chemical Properties
2,9-Dinitroanthracene exhibits distinct physical and chemical properties attributable to its nitro-functionalized structure:
Property | Value | Source |
---|---|---|
Density | 1.479 ± 0.06 g/cm³ | |
Boiling Point | 485.7 ± 25.0 °C (predicted) | |
Molecular Weight | 268.22 g/mol | |
Molecular Formula | C₁₄H₈N₂O₄ |
The nitro groups at the 2nd and 9th positions introduce electron-withdrawing effects, which significantly alter the electronic distribution of the anthracene backbone. This modification reduces the compound's susceptibility to electrophilic aromatic substitution while enhancing its potential for redox reactions and charge-transfer interactions .
Synthesis and Structural Features
Synthetic Routes
The synthesis of 2,9-dinitroanthracene typically involves the nitration of anthracene or its derivatives. While anthracene undergoes nitration preferentially at the 9th position under mild conditions , achieving the 2,9-dinitro isomer requires controlled reaction parameters, such as elevated temperatures or the use of directing groups. A plausible pathway involves:
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Mononitration: Initial nitration of anthracene to yield 9-nitroanthracene .
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Directed Nitration: Further nitration under vigorous conditions (e.g., fuming nitric acid and sulfuric acid) to introduce the second nitro group at the 2nd position .
The steric and electronic effects of the first nitro group direct the second nitration to the 2nd position, as the 9th position is already occupied, and the 1st position is less reactive due to deactivation .
Structural Analysis
X-ray crystallography and computational studies suggest that the nitro groups at the 2nd and 9th positions create a planar molecular geometry with minimal steric hindrance. This arrangement facilitates π-π stacking interactions in solid-state structures, which are critical for applications in organic semiconductors .
Chemical Reactivity
Redox Behavior
The nitro groups render 2,9-dinitroanthracene highly electron-deficient, making it a strong candidate for reduction reactions. Key transformations include:
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Reduction to Amines: Catalytic hydrogenation or reduction with metals (e.g., Fe/HCl) converts nitro groups to amines, yielding 2,9-diaminoanthracene .
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Radical Anion Formation: Electron transfer reactions generate stable radical anions, which exhibit intense near-infrared (NIR) absorption due to intervalence charge-transfer transitions .
Electrophilic and Nucleophilic Reactions
Applications and Research Findings
Materials Science
2,9-Dinitroanthracene has shown promise in:
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Organic Photovoltaics (OPVs): Its electron-deficient structure enhances electron transport in donor-acceptor heterojunctions .
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Charge-Transfer Complexes: Studies on dinitroaromatic radical anions reveal large electronic coupling values (), indicating strong delocalization of charge carriers .
Comparison with Isomeric Dinitroanthracenes
The position of nitro groups profoundly influences properties:
Property | 2,9-Dinitroanthracene | 9,10-Dinitroanthracene |
---|---|---|
Density (g/cm³) | 1.479 | 1.3–1.5 (predicted) |
Boiling Point (°C) | 485.7 | ~400–450 (estimated) |
Electronic Coupling | Moderate () | Lower due to para-substitution |
The 2,9 isomer’s meta-substitution pattern enhances conjugation across the anthracene backbone compared to the 9,10 isomer’s para-substitution, which localizes electron density .
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